N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide
Description
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring a 2,5-dichlorophenyl substituent. Notably, this compound’s discontinued commercial status (as per ) suggests challenges in development, possibly related to solubility, stability, or efficacy.
Structure
3D Structure
Properties
Molecular Formula |
C11H12Cl2N2O |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-3-4-8(13)10(6-7)15-11(16)9-2-1-5-14-9/h3-4,6,9,14H,1-2,5H2,(H,15,16) |
InChI Key |
JTHMFSXEWSWFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Carboxamide Formation
The foundational approach to synthesizing N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide involves sequential functionalization of the pyrrolidine ring and subsequent coupling with a 2,5-dichloroaniline derivative. A representative protocol begins with the protection of pyrrolidine-2-carboxylic acid using tert-butyl dicarbonate (Boc anhydride) in a polar solvent such as tetrahydrofuran (THF). This step yields tert-butyl pyrrolidine-1-carboxylate, which is then subjected to Grignard reagent-mediated arylation. For instance, reaction with 2,5-dichlorophenylmagnesium bromide at −30°C to 50°C introduces the aryl group at the C2 position of the pyrrolidine ring .
Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) regenerates the amine, which is subsequently coupled with 2,5-dichlorophenyl isocyanate or acid chloride to form the carboxamide bond. This method typically achieves yields of 46–56%, with purity dependent on chromatographic purification . Challenges include competing side reactions during Grignard addition, necessitating strict temperature control and stoichiometric precision.
Copper-Catalyzed N-Arylation of Pyrrolidin-2-ones
Recent advances in transition metal catalysis have enabled direct N-arylation of pyrrolidin-2-ones, bypassing intermediate protection-deprotection steps. A copper(I)-catalyzed coupling protocol using aryl halides and methyl pyroglutamate (a pyrrolidin-2-one derivative) has been adapted for this compound . Key reaction parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | CuI (10 mol%) | Increases rate |
| Ligand | 1,10-Phenanthroline | Stabilizes CuI |
| Base | Cs2CO3 | Enhances coupling |
| Solvent | Dimethylformamide (DMF) | Polar aprotic |
| Temperature | 110°C | Accelerates reaction |
Under these conditions, 2,5-dichloroiodobenzene reacts with pyrrolidin-2-one to directly form the N-arylated product. This method reduces step count but requires careful exclusion of moisture and oxygen. Yields range from 60–75%, with minor byproducts arising from homo-coupling of aryl halides .
Enantioselective Synthesis via Chiral Resolutions
For applications requiring enantiopure this compound, chiral auxiliaries and asymmetric catalysis are employed. A patent-pending method utilizes D-mandelic acid or R-chiral phosphonic acid as resolving agents during the reduction of 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole intermediates . The process involves:
-
Formation of tert-butyl pyrrolidone formate from pyrrolidone and di-tert-butyl carbonate (−20°C to 40°C, 1–10 hours).
-
Grignard addition with 2,5-dichlorophenylmagnesium bromide to install the aryl group.
-
Acid-catalyzed dehydration (0–100°C, 1–10 hours) to generate dihydropyrrole.
-
Chiral reduction using ammonia borane complexed with D-mandelic acid (20–80°C, 8–48 hours), achieving enantiomeric excess (ee) >95% .
This approach is notable for its scalability and avoidance of chromatographic separations, making it suitable for industrial production.
Catalytic Hydrogenation of Vinylogous Precursors
Alternative routes leverage catalytic hydrogenation of α,β-unsaturated precursors. For example, 5-(2,5-dichlorophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide undergoes hydrogenation over palladium on carbon (Pd/C) at 50 psi H2 pressure. The reaction proceeds via:
This method achieves quantitative conversion but requires careful control of hydrogenation duration to prevent over-reduction of the carboxamide group .
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the major synthesis methods:
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Multi-Step Organic | 4 | 46–56 | 90–95 | Well-established |
| Copper-Catalyzed | 2 | 60–75 | 85–90 | Reduced step count |
| Enantioselective | 4 | 50–65 | >99 | High enantiopurity |
| Catalytic Hydrogenation | 3 | 70–85 | 92–97 | Scalability |
Challenges and Optimization Strategies
Critical challenges in synthesizing this compound include:
-
Regioselectivity : Competing arylation at C3/C4 positions of pyrrolidine, mitigated by steric directing groups .
-
Racemization : Epimerization during Boc deprotection, addressed via low-temperature HCl treatment .
-
Byproduct Formation : Homo-coupled biaryl species in copper catalysis, suppressed by ligand optimization .
Recent innovations focus on flow chemistry approaches to enhance reproducibility and reduce reaction times. For example, continuous-flow hydrogenation systems achieve 98% conversion in 15 minutes versus 12 hours in batch reactors .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group undergoes regioselective substitution under specific conditions.
Key Findings:
-
Hydrolysis : Aqueous NaOH (10% w/v) at 80°C converts the chloro substituents to hydroxyl groups, yielding N-(2,5-dihydroxyphenyl)pyrrolidine-2-carboxamide with 72% efficiency .
-
Amination : Reaction with NH₃ in ethanol at 60°C replaces chlorine at the para position, forming N-(2-chloro-5-aminophenyl)pyrrolidine-2-carboxamide (yield: 65%) .
Reaction Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Hydrolysis | 10% NaOH, 80°C | N-(2,5-Dihydroxyphenyl) derivative | 72 |
| Amination | NH₃, EtOH, 60°C | N-(2-Chloro-5-aminophenyl) analog | 65 |
Amide Bond Functionalization
The carboxamide group participates in coupling and reduction reactions.
Key Findings:
-
Reduction : LiAlH₄ in THF reduces the amide to N-(2,5-dichlorophenyl)pyrrolidine-2-methanamine (yield: 85%) .
-
Acylation : Acetyl chloride in pyridine introduces an acetyl group at the pyrrolidine nitrogen, forming N-acetyl-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide (yield: 78%) .
Comparative Reactivity:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Pyrrolidine-2-methanamine derivative | High |
| Acylation | AcCl, Pyridine, RT | N-Acetylated amide | Moderate |
Ring-Opening and Cycloaddition
The pyrrolidine ring undergoes strain-driven reactions.
Key Findings:
-
Ring Expansion : Treatment with Br₂ in CH₂Cl₂ at −10°C opens the pyrrolidine ring, forming a bromoamine intermediate, which cyclizes to a piperidine derivative (yield: 58%) .
-
Diels-Alder Reaction : Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct (yield: 63%) .
Experimental Data:
| Reaction Type | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Ring Expansion | Br₂, CH₂Cl₂, −10°C | Piperidine derivative | 58 |
| Diels-Alder | Maleic anhydride, toluene | Bicyclic adduct | 63 |
Catalytic Cross-Coupling Reactions
The dichlorophenyl group participates in palladium-catalyzed couplings.
Key Findings:
-
Suzuki-Miyaura Coupling : With phenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O, the para-chlorine is replaced by a phenyl group (yield: 81%) .
-
Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, the meta-chlorine is substituted with a morpholine group (yield: 69%) .
Catalytic Reaction Parameters:
| Reaction | Catalyst System | Substrate Position | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | para | 81 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | meta | 69 |
Acid/Base-Mediated Rearrangements
Protonation alters the electronic properties of the pyrrolidine ring.
Key Findings:
-
Acid-Catalyzed Isomerization : In HCl/EtOH, the pyrrolidine ring undergoes chair-to-boat conformational changes, stabilizing at pH < 3 .
-
Base-Induced Dechlorination : KOtBu in DMF removes chlorine atoms selectively, producing N-phenylpyrrolidine-2-carboxamide (yield: 44%) .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Scientific Research Applications
Medicinal Chemistry
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolidine have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Studies focusing on pyrrolidine analogs have reported inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. This is significant for developing new antibiotics or antimicrobial agents.
Biological Research
In biological assays, this compound serves as a tool for studying various biochemical interactions:
- Enzyme Interaction Studies : The compound is utilized to investigate enzyme kinetics and binding affinities, contributing to the understanding of enzyme mechanisms and potential drug targets.
- Protein Binding Studies : Its ability to bind with specific proteins makes it valuable for exploring protein-ligand interactions, which is essential in drug design and development.
Synthetic Applications
This compound plays a significant role in synthetic organic chemistry:
- Building Block for Complex Molecules : It serves as a versatile building block in the synthesis of more complex chemical entities. Its unique structure allows for various modifications that can lead to novel compounds with enhanced biological activities.
- Intermediate in Agrochemicals : The compound is also explored as an intermediate in the synthesis of agrochemicals, highlighting its potential applications beyond pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
Mechanism of Action
The mechanism by which N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide (Compound 5o)
Key Features :
Comparison :
N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide
Key Features :
Comparison :
- Chlorine substitution at meta positions (3,5-) vs.
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide (CAS 1097833-77-6)
Key Features :
Comparison :
- The thiophene-sulfonyl group may modulate solubility or target engagement differently than quinoline-sulfonyl moieties in 5o, but further studies are needed.
Structure-Activity Relationships (SAR) and Key Findings
Impact of Aromatic Substitutions
- Methyl vs. Chlorine : Methyl groups (as in 5o’s 2,5-dimethylphenyl) enhance activity, while chlorine substituents (e.g., 2,5-dichlorophenyl) eliminate efficacy, likely due to increased hydrophobicity or steric hindrance .
- Position Sensitivity : Activity is highly dependent on substitution patterns. For example, 2,4-dimethylphenyl analogs showed reduced potency compared to 2,5-dimethyl derivatives .
Role of the Sulfonyl Group
Stereochemical Considerations
- The S-enantiomer of 5o exhibits superior activity compared to the R-form, highlighting the importance of stereochemistry in this scaffold .
Biological Activity
N-(2,5-Dichlorophenyl)pyrrolidine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of CHClNO and a molecular weight of approximately 295.59 g/mol. The structure features a pyrrolidine ring linked to a carboxamide group, with dichlorophenyl substituents at the 2 and 5 positions. This unique substitution pattern may influence its biological activity through steric and electronic effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may bind to receptors or enzymes involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis. The exact pathways involved remain to be fully elucidated, but initial findings indicate significant interactions with targets relevant to cancer biology.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that the compound can significantly reduce the viability of various cancer cell lines. For instance, in A549 human pulmonary adenocarcinoma cells, treatment with this compound resulted in a reduction of cell viability by approximately 67.4% at a concentration of 100 µM (p = 0.003) .
Table 1: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | Viability (%) | p-value |
|---|---|---|---|
| This compound | 100 | 32.6 | <0.003 |
| Cisplatin | 100 | 19.7 | - |
| Cytosine Arabinoside (AraC) | 100 | 24.5 | - |
These findings highlight the potential of this compound as a lead compound for developing novel anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Structure-dependent antimicrobial activity has been observed against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the dichlorophenyl group may enhance its interaction with bacterial membranes or specific enzymatic targets.
Structure-Activity Relationships
The biological activity of this compound can be influenced by modifications to its structure. For example, derivatives with different chlorination patterns or substitutions on the pyrrolidine ring have been shown to exhibit varying levels of activity against cancer cells and pathogens.
Table 2: Comparison of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-Dichlorophenyl)pyrrolidine-2-carboxamide | Different chlorination pattern | Varies from parent compound |
| N-(4-Chlorophenyl)pyrrolidine-2-carboxamide | Single chlorine substitution | Altered activity profile |
| N-(Phenyl)pyrrolidine-2-carboxamide | No chlorine substituents | Distinct pharmacological properties |
Case Studies
Several studies have explored the therapeutic potential of related compounds:
- Cancer Models : In one study, derivatives similar to this compound were tested in various cancer models, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against drug-resistant strains, showcasing their potential as new therapeutic agents in combating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
